![molecular formula C12H19N3 B2541781 [6-(1-Azepanyl)-3-pyridinyl]methanamine CAS No. 926204-84-4](/img/structure/B2541781.png)
[6-(1-Azepanyl)-3-pyridinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
[6-(1-Azepanyl)-3-pyridinyl]methanamine is implicated in the field of drug metabolism and Cytochrome P450 (CYP) enzyme inhibition. CYP enzymes metabolize a diverse number of drugs, and the selectivity of chemical inhibitors for specific CYP isoforms is crucial for predicting drug-drug interactions. Potent and selective chemical inhibitors, like those involving pyridinyl compounds, are essential in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Neuropharmacological Research
Pyridinyl compounds like this compound have been explored in the context of neuropharmacological research, particularly in the study of metabotropic glutamate receptors (mGluRs). mGluR5 antagonists have potential therapeutic applications in managing conditions like neurodegeneration, addiction, anxiety, and pain. The specificity and selectivity of these antagonists are of significant interest in the field (Lea & Faden, 2006).
Coordination Chemistry and Material Science
Pyridinyl compounds, including this compound, show intriguing variability in their chemistry and properties. These compounds are used in coordination chemistry, forming complex compounds with diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The study of such compounds can identify potential areas of interest in material science and other fields (Boča et al., 2011).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyridinyl compounds, including this compound, are considered crucial scaffolds for the development of biologically active molecules. Their structural and biological features are instrumental in designing kinase inhibitors for the treatment of cancer and other diseases. Such compounds, due to their structural similarity to ATP, can act as potent kinase inhibitors (El-Gamal & Anbar, 2017).
Biotechnological Applications
Azepane-based motifs, a part of the this compound structure, are extensively studied due to their pharmacological properties. Azepane derivatives possess a high degree of structural diversity, making them valuable for discovering new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA, and they are widely used to treat various diseases. The structural diversity and pharmacological properties of azepane-based compounds highlight their significance in drug discovery and the potential for future therapeutic applications (Zha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYROBVVUDIZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
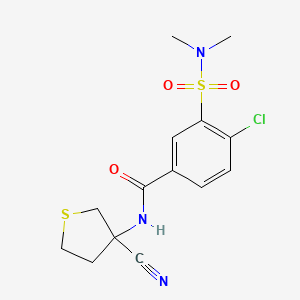
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)
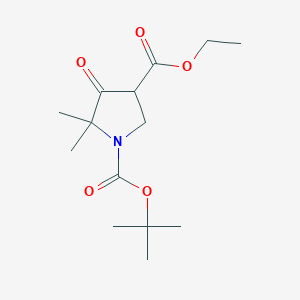


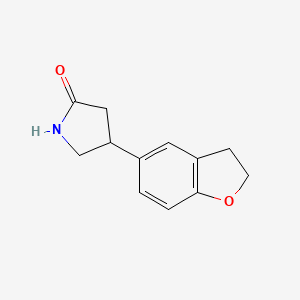
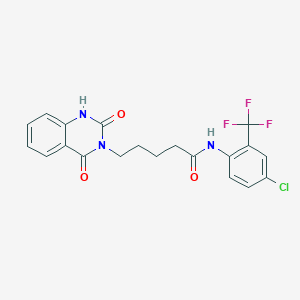


![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)
![Ethyl 2-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2541716.png)
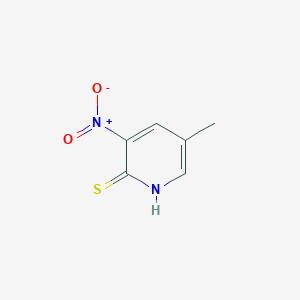
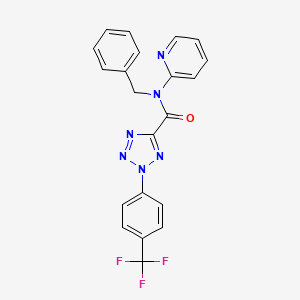
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
